D-Panose

Prebiotics Gut Microbiota Short-Chain Fatty Acids

Commercial IMO mixtures contain only 10-30% panose with variable oligomer profiles, confounding mechanistic studies requiring a defined trisaccharide. D-Panose (CAS 33401-87-5) eliminates this variability. • ≥97% purity by HPLC ensures reproducible prebiotic fermentation and enzyme kinetics data • Defined α-1,6/α-1,4 branched structure enables precise attribution of Bifidobacterium stimulation and butyrate production to a single molecular entity • Essential reference compound for GH13/GH15 subsite mapping and glucosyltransferase inhibition assays

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
CAS No. 33401-87-5
Cat. No. B1197878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Panose
CAS33401-87-5
Synonymsalpha-D-glucopyranose, O-alpha-D-glucopyranosyl-(1-6)-O-alpha-D-glucopyranosyl-(1-4)
beta-D-glucopyranose, O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl-(1-4)
D-glucopyranose, O-alpha-D-glucopyranosyl-(1-4)-alpha-D-glucopyranosyl-(1-6)
D-glucopyranose, O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl-(1-4)
glucopyranoside, O-alpha-D-glucopyranosyl-(1-6)-alpha-D-glucopyranosyl, beta-D
glucopyranoside, O-alpha-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl, alpha-D
glucopyranoside, O-alpha-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl, beta-D
glucosyl-alpha-(1,6)-glucosyl-alpha-(1,4)-glucose
panose
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-8(22)10(24)14(28)18(33-6)34-15-5(2-20)31-16(29)12(26)11(15)25/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9+,10+,11-,12-,13-,14-,15-,16?,17+,18-/m1/s1
InChIKeyOWEGMIWEEQEYGQ-UCFFOQEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Panose (CAS 33401-87-5): Trisaccharide Structure, Physicochemical Identity, and Prebiotic Candidate Baseline


D-Panose is a trisaccharide composed of three D-glucopyranose units linked via α-D-Glc-(1→6)-α-D-Glc-(1→4)-D-Glc glycosidic bonds [1]. It is a naturally occurring component of honey and Chinese rice wine and is commercially available as an analytical standard (≥97% purity by HPLC) . D-Panose belongs to the class of branched isomaltooligosaccharides (IMOs) and serves as a fundamental reference compound for research into prebiotic fermentation, carbohydrate enzymology, and anti-cariogenic mechanisms [2][3].

D-Panose vs. Generic Isomaltooligosaccharides: Why Structural Specificity Dictates Functional Substitution Risk


Isomaltooligosaccharide (IMO) mixtures are heterogeneous, containing variable proportions of isomaltose, isomaltotriose, panose, and higher oligomers [1]. Commercial IMO syrups typically contain only 10-30% panose, meaning that substitution with bulk IMO does not guarantee a reproducible concentration of the panose motif [2]. Furthermore, the presence of the α-1,4 linkage adjacent to the α-1,6 branch in panose confers distinct enzymatic recognition properties that linear isomaltose (α-1,6 only) or maltotriose (α-1,4 only) lack [3]. Therefore, studies requiring precise mechanistic insight into branch-specific hydrolysis or transglycosylation, or reproducible prebiotic outcomes attributable to a specific trisaccharide structure, cannot rely on generic IMO mixtures as a substitute for pure D-Panose.

D-Panose Quantitative Differentiation Evidence: Comparative Prebiotic, Enzymatic, and Anti-Cariogenic Metrics


Selective Bifidogenic Activity of Pure D-Panose vs. Control in Simulated Human Colonic Fermentation

In a simulated human colon model with mixed fecal microbiota, fermentation of pure D-Panose produced a statistically significant increase in Bifidobacterium and Bifidobacterium lactis populations compared to baseline controls, while simultaneously decreasing the Bacteroides group [1]. The production of the short-chain fatty acids butyrate and acetate was significantly elevated, and markers of protein fermentation were decreased [2].

Prebiotics Gut Microbiota Short-Chain Fatty Acids

D-Panose Inhibition of Streptococcus mutans Glucan Synthesis vs. Sucrose Control

D-Panose effectively inhibited glucan synthesis from sucrose by glucosyltransferases (GTFs) purified from Streptococcus mutans strain 6715 [1]. The mechanism involves D-Panose acting as an acceptor molecule, diverting glucosyl units away from insoluble glucan polymer formation [2]. While quantitative inhibition percentage is not numerically stated in the abstract, the study establishes a clear, direct inhibitory effect compared to sucrose-only controls.

Dental Caries Glucosyltransferase Anti-Cariogenic

Enzymatic Hydrolysis Kinetics of D-Panose vs. Linear Maltotriose by Aspergillus niger Glucoamylase

In a comparative kinetic study, D-Panose exhibited maximum hydrolysis rates (Vmax) comparable to maltose and maltotriose when incubated with Aspergillus niger glucoamylase II, and significantly higher rates than other tested trisaccharides like isomaltotriose [1]. Furthermore, the activation energy (Ea) for panose hydrolysis was among the lowest, a property shared only with substrates containing α-D-(1→4)-glucosidic bonds [2].

Enzymology Carbohydrate Chemistry Kinetic Parameters

Analytical Purity Specification: D-Panose (≥97% HPLC) as a Defined Chemical Standard

Commercially available D-Panose (e.g., Sigma-Aldrich Product No. 92145) is supplied as an analytical standard with a minimum purity of 97% as determined by High-Performance Liquid Chromatography (HPLC) . This high purity level is essential for reproducible analytical method development (e.g., SALDI-MS, FT-MIR, IC-IPAD) and for generating unambiguous data in biochemical assays where impurities could confound results .

Analytical Chemistry Quality Control Reference Standard

D-Panose Procurement-Driven Research and Industrial Application Scenarios


Prebiotic Mechanism of Action Studies in Simulated Gut Models

Given its validated ability to significantly increase Bifidobacterium populations and butyrate production in a simulated human colon model [1], pure D-Panose is the optimal choice for academic and industrial researchers conducting targeted prebiotic mechanism studies. Its use avoids the confounding effects of mixed oligosaccharides found in commercial IMO preparations, allowing precise attribution of microbial and metabolic shifts to a single molecular entity.

Anti-Cariogenic Agent Evaluation and Glucosyltransferase Inhibition Assays

The demonstrated inhibitory effect of D-Panose on glucan synthesis by S. mutans glucosyltransferases [1] positions it as a key reference compound for dental research groups developing anti-caries agents. Procurement of high-purity D-Panose is essential for quantitative enzyme kinetics and for validating the specific acceptor mechanism, which cannot be reliably studied with undefined oligosaccharide mixtures.

Glycoside Hydrolase Substrate Specificity and Kinetic Characterization

D-Panose's unique branched structure containing both α-1,4 and α-1,6 linkages, and its distinct kinetic profile as a preferred substrate for glucoamylase II [1], makes it an indispensable tool for enzymologists. It is specifically required for mapping subsite binding affinities in GH13 and GH15 family enzymes and for studying the interplay between branch recognition and catalytic efficiency.

Analytical Method Development and Validation for Food and Beverage Matrices

As a commercially available analytical standard with ≥97% purity by HPLC [1], D-Panose is critical for developing and validating quantitative methods for oligosaccharide profiling in complex matrices such as honey, Chinese rice wine, and IMO-containing functional foods. Its use ensures accurate quantification and method reproducibility, fulfilling requirements for quality control and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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